6-Formylcyclohex-2-en-1-yl acetate
Description
6-Formylcyclohex-2-en-1-yl acetate (C₉H₁₂O₃, MW 168.19 g/mol) is a cyclohexene derivative featuring a formyl (-CHO) and acetate (-OAc) group at the 6- and 1-positions, respectively. Its stereochemistry, confirmed as (1S,6R) via NMR and HRMS, reveals distinct spectral characteristics:
- ¹H-NMR (CDCl₃): δ 9.44 (d, formyl proton), 6.32 (t, olefinic proton), and 2.95 (br m, cyclohexene backbone) .
- ¹³C-NMR: δ 203.6 (formyl carbonyl), 136.0 (olefinic carbons), and 24.7–30.6 (cyclohexene carbons) .
- HRMS: m/z 137.0968 ([C₉H₁₃O]⁺), confirming molecular integrity .
This compound’s bifunctional structure makes it a versatile intermediate in organic synthesis, particularly in cycloadditions and nucleophilic substitutions.
Properties
CAS No. |
61088-60-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(6-formylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H12O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5-6,8-9H,2,4H2,1H3 |
InChI Key |
SSIZYDVAXPXFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CCCC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-2-cyclohexenyl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylformamide and phosphorus oxychloride to form 2-chloro-1-formyl-1-cyclohexene. This intermediate can then be reacted with acetic anhydride to yield 6-formyl-2-cyclohexenyl acetate .
Industrial Production Methods
Industrial production of 6-formyl-2-cyclohexenyl acetate typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is purified through distillation and recrystallization techniques to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
6-formyl-2-cyclohexenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 6-carboxy-2-cyclohexenyl acetate.
Reduction: 6-hydroxymethyl-2-cyclohexenyl acetate.
Substitution: Various substituted cyclohexenyl acetates depending on the nucleophile used.
Scientific Research Applications
6-formyl-2-cyclohexenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-formyl-2-cyclohexenyl acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Reactivity: The formyl group in this compound enhances electrophilicity compared to the ester/ketone in ethyl carboxylates or the non-polar methylidene/isopropyl groups in C₁₀H₁₄ .
- Synthetic Utility : Ethyl carboxylates (e.g., compounds 9–16 in ) are synthesized via Michael addition under basic conditions (NaOEt, 70–80°C), contrasting with the stereoselective routes likely required for the target compound .
Spectral and Physicochemical Properties
- Formyl vs. Ester Carbonyls : The formyl carbonyl (δ 203.6 in ¹³C-NMR) is more deshielded than ester carbonyls (typically δ 165–175), reflecting its higher electrophilicity .
- Olefinic Protons : The target compound’s olefinic protons (δ 6.10–6.32) resonate upfield compared to ethyl carboxylates (δ ~6.5–7.0), likely due to reduced electron-withdrawing effects .
- Thermal Stability : The acetate group in the target compound may confer higher thermal stability than methylidene analogs, which lack stabilizing oxygen substituents .
Research Findings and Data Gaps
- Synthesis : While ethyl carboxylates are synthesized via Michael addition (), the stereoselective synthesis of this compound remains undescribed in the provided evidence, warranting further study .
- Electronic Properties : RIXS studies on zinc acetate () suggest that acetate groups influence electronic structure, but analogous data for the target compound are lacking .
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